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Compound of Interest

Compound Name: N,N'-Dimethyltrimethyleneurea

Cat. No.: B108851

An In-depth Technical Guide to the Thermodynamic and Kinetic Properties of N,N'-
Dimethylurea

Disclaimer: Due to the limited availability of published experimental data for N,N'-
Dimethyltrimethyleneurea, this technical guide focuses on the closely related and well-
characterized acyclic analogue, N,N'-dimethylurea (DMU). The principles, experimental
methodologies, and types of data presented herein are directly applicable to the study of N,N'-
Dimethyltrimethyleneurea and other substituted ureas, providing a robust framework for
researchers, scientists, and drug development professionals.

Introduction

N,N'-dimethylurea (CAS: 96-31-1) is a disubstituted urea derivative with methyl groups on each
nitrogen atom. It serves as a crucial intermediate in the synthesis of various commercial
products, including caffeine, pharmaceuticals, herbicides, and textile finishing agents.[1][2]
Understanding its thermodynamic and kinetic properties is fundamental for optimizing reaction
conditions, ensuring process safety, and predicting its behavior in various chemical and
biological systems. This guide provides a consolidated overview of the key thermodynamic and
kinetic data for N,N'-dimethylurea, details the experimental protocols used for their
determination, and visualizes the associated workflows and processes.

Thermodynamic Properties
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The thermodynamic properties of a compound govern its physical state, stability, and phase
transitions. For N,N'-dimethylurea, these properties have been determined through various
calorimetric and analytical techniques.

Summary of Thermodynamic Data

The following table summarizes key thermodynamic parameters for N,N'-dimethylurea
compiled from available literature.

Property Symbol Value Units References
Molecular Weight M 88.11 g/mol [3][4]
Melting Point Tfus 101 - 104 °C [1]
Boiling Point Tboil 268 - 270 °C [1]
Enthalpy of
) AfusH 20.6£0.2 kJ/mol [3]
Fusion
Enthalpy of
o AsubH® 83.1+1.3 kJ/mol [3]
Sublimation

Standard Solid

Enthalpy of AcH°solid -2004.80 + 0.53 kJ/mol [5]
Combustion
Auto-ignition
400 °C [1]
Temperature

Experimental Protocols for Thermodynamic Property
Determination

2.2.1 Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a primary technique for determining the temperatures and
enthalpies of phase transitions, such as melting (fusion) and crystallization.

e Principle: The difference in the amount of heat required to increase the temperature of a
sample and a reference is measured as a function of temperature.
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o Apparatus: A differential scanning calorimeter equipped with a furnace, sample and
reference pans, and a temperature controller.

e Procedure:

o A precisely weighed sample of N,N'-dimethylurea (typically 1-5 mg) is hermetically sealed
in an aluminum pan.

o An empty sealed pan is used as a reference.
o The sample and reference are placed in the DSC furnace.

o The furnace is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g.,
nitrogen).

o The heat flow to the sample is monitored relative to the reference. An endothermic peak is
observed during melting.

o The onset of the peak is taken as the melting point (Tfus), and the area under the peak is
integrated to determine the enthalpy of fusion (AfusH).

2.2.2 Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to determine the standard enthalpy of combustion by measuring the
heat evolved during the complete combustion of the substance in a constant-volume container.

 Principle: The sample is combusted in a high-pressure oxygen environment within a sealed
container (the "bomb™). The heat released by the combustion is absorbed by a surrounding
water bath, and the temperature change of the water is measured.

o Apparatus: A constant-volume bomb calorimeter, a high-pressure oxygen cylinder, a
temperature sensor, and a sample pellet press.

e Procedure:

o A pellet of known mass of N,N'-dimethylurea is prepared.
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o The pelletis placed in the sample holder inside the bomb, with a fuse wire in contact with
it.

o Asmall, known amount of water is added to the bomb to saturate the internal atmosphere.
o The bomb is sealed and pressurized with pure oxygen (e.g., to 30 atm).

o The bomb is submerged in a known volume of water in the calorimeter's insulated
container.

o The initial temperature of the water is recorded.
o The sample is ignited by passing an electric current through the fuse wire.
o The final temperature of the water after combustion is recorded.

o The heat of combustion is calculated from the temperature rise and the previously
determined heat capacity of the calorimeter.

Kinetic Properties

Kinetic studies provide insights into the rates and mechanisms of chemical reactions involving
N,N'-dimethylurea. Key reactions that have been investigated include nitrosation and
hydrolysis.

Summary of Kinetic Data

Kinetic data for N,N'-dimethylurea is often context-dependent (e.g., pH, temperature, solvent).
The following provides a qualitative summary and highlights key findings.
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Reaction Key Findings References
The reaction is subject to
primary solvent isotope effects
and general base catalysis,

Nitrosation indicating a slow proton 6]

transfer step. The Brgnsted
plot is curved, suggesting a
diffusion-controlled reaction

with certain catalysts.

Ammonolysis (Synthesis)

The industrial synthesis from
urea and methylamine follows
a pseudo-first-order kinetic
model. The reaction is reported
to be exothermic and

spontaneous.

[1]

Hydrolysis (Urease-catalyzed)

While specific data for N,N'-
dimethylurea is scarce, studies
on urea hydrolysis by urease
show the reaction follows
Michaelis-Menten kinetics and
is highly pH-dependent. The
activation energy for enzymatic
urea hydrolysis is
approximately 35.3 kJ/mol.

[7]

Experimental Protocols for Kinetic Studies

3.2.1 UV-Vis Spectrophotometry for Reaction Rate Determination

UV-Vis spectrophotometry can be used to monitor the progress of a reaction by measuring the

change in absorbance of a reactant or product over time, provided one of the species has a

distinct chromophore.

e Principle: The concentration of an absorbing species is proportional to its absorbance at a

specific wavelength (Beer-Lambert Law).
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e Apparatus: A temperature-controlled UV-Vis spectrophotometer.
e Procedure (Example: Nitrosation Study):

o Solutions of N,N'-dimethylurea and the nitrosating agent (e.g., nitrous acid) are prepared
in a suitable buffer to maintain constant pH.

o The solutions are thermostated to the desired reaction temperature.
o The reaction is initiated by mixing the reactant solutions directly in a cuvette.

o The absorbance at the wavelength corresponding to the maximum absorbance of the N-
nitroso product is recorded at regular time intervals.

o The concentration of the product is calculated from the absorbance values.

o The rate of reaction is determined by analyzing the concentration versus time data, often
by fitting to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large
excess).

3.2.2 pH-Stat Titration for Hydrolysis Studies

For reactions that produce or consume acid or base, a pH-stat titrator can be used to monitor
the reaction rate by measuring the amount of titrant required to maintain a constant pH.

e Principle: The rate of addition of an acid or base titrant needed to neutralize the product (or
reactant) and keep the pH constant is directly proportional to the rate of the reaction.

o Apparatus: A pH-stat system, including a reaction vessel, a pH electrode, a burette, and a
controller.

e Procedure (Example: Enzymatic Hydrolysis):
o A buffered solution of N,N'-dimethylurea is placed in the thermostated reaction vessel.
o The pH is adjusted to the desired value.

o The reaction is initiated by adding a known amount of urease.
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o As the hydrolysis proceeds, ammonia is produced, causing the pH to rise.

o The pH-stat automatically adds a standard acid solution from the burette to maintain the
initial pH.

o The volume of acid added is recorded as a function of time.

o The initial reaction rate is determined from the slope of the plot of titrant volume versus
time.

Visualizations
General Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of
a substituted urea compound.

Workflow for Physicochemical Characterization.

Synthesis of N,N'-dimethylurea

A common industrial synthesis route involves the reaction of urea with monomethylamine.[1]
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Reaction

Crude N,N'-dimethylurea

Purification
(e.g., Crystallization)

Pure N,N'-dimethylurea
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Industrial Synthesis of N,N'-dimethylurea.

Calorimetry Experiment Workflow

This diagram outlines the logical flow of a calorimetry experiment to determine thermodynamic
properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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